2-(4-Cyanophenyl)-2-oxoacetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5NO3 |
|---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
2-(4-cyanophenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C9H5NO3/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4H,(H,12,13) |
InChI Key |
WQRGOHNBTIFYNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Cyanophenyl 2 Oxoacetic Acid
Established Synthetic Routes and Reaction Conditions
Several established routes for the synthesis of aryl-α-keto acids can be adapted for the preparation of 2-(4-Cyanophenyl)-2-oxoacetic acid. These methods often start from readily available precursors such as substituted acetophenones or benzoyl chlorides.
One of the most common approaches involves the oxidation of a methyl ketone. Specifically, 4-cyanoacetophenone can be oxidized to form the desired α-keto acid. A well-known method for this transformation is the Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidizing agent. wikipedia.org The reaction typically proceeds by the oxidation of the methylene (B1212753) group adjacent to the carbonyl.
Another established pathway begins with 4-cyanobenzoyl chloride. This route can proceed through several intermediates. For instance, reaction with a cyanide source followed by hydrolysis can yield the target α-keto acid. Alternatively, conversion to the corresponding ester, ethyl 2-(4-cyanophenyl)-2-oxoacetate, followed by hydrolysis is a viable strategy. The synthesis of the ester can be achieved through various means, including the reaction of 4-cyanobenzoyl chloride with an appropriate reagent.
A third potential route starts from 4-cyanobenzyl cyanide. Oxidation of the benzylic position would introduce the keto functionality, which upon hydrolysis of the nitrile could yield the desired product.
The final step in many of these synthetic sequences is the hydrolysis of an ester intermediate, such as ethyl 2-(4-cyanophenyl)-2-oxoacetate, to the carboxylic acid. This is typically achieved under acidic or basic conditions.
| Starting Material | Reagents and Conditions | Intermediate(s) | Final Product | Reference(s) |
| 4-Cyanoacetophenone | 1. SeO₂, Dioxane, Reflux | 4-Cyanophenylglyoxal | This compound | wikipedia.org |
| 4-Cyanobenzoyl chloride | 1. KCN, phase-transfer catalyst; 2. H₃O⁺ | 4-Cyanobenzoyl cyanide | This compound | |
| Ethyl 2-(4-cyanophenyl)-2-oxoacetate | 1. LiOH, THF/H₂O; 2. HCl | - | This compound |
Catalytic Approaches to Compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. For the synthesis of this compound, several catalytic approaches can be envisioned based on general methods for α-keto acid formation.
The oxidation of 4-cyanoacetophenone can be achieved using catalytic amounts of a transition metal complex in the presence of a stoichiometric oxidant. For example, copper-catalyzed systems have been shown to be effective in the oxidation of terminal alkynes to α-keto esters, a transformation that shares mechanistic similarities with ketone oxidation. rsc.org
Another catalytic strategy involves the direct C-H oxidation of 4-cyanophenylacetic acid or its esters. While challenging, particularly with an electron-withdrawing cyano group, advances in this area are ongoing. Iron and copper-based catalysts are being explored for such transformations.
Furthermore, the synthesis of the precursor 4-cyanobenzoic acid, which can then be converted to the target molecule, can be achieved through the catalytic oxidation of 4-cyanotoluene. This process often employs catalysts such as cobalt or manganese salts in the presence of a co-catalyst and an oxidant like air or oxygen.
| Catalytic Method | Catalyst | Starting Material | Reaction Type | Reference(s) |
| Aerobic Oxidation | Co(OAc)₂/Mn(OAc)₂/HBr | 4-Cyanotoluene | Oxidation | |
| C-H Oxidation | Fe or Cu complexes | 4-Cyanophenylacetic acid | Oxidation | |
| Oxidative Esterification | Copper catalyst | 4-Cyanophenylacetylene | Oxidation/Esterification | rsc.org |
Green Chemistry Principles in Synthetic Development
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, atom economy, and the reduction of hazardous reagents and byproducts.
One of the primary considerations is the replacement of hazardous solvents like dioxane, often used in Riley oxidations, with greener alternatives such as water, ethanol, or solvent-free conditions where possible. nih.gov The use of hydrogen peroxide as a clean oxidant, which produces water as its only byproduct, is a highly attractive green alternative to heavy metal oxidants.
Catalytic methods inherently align with green chemistry principles by reducing the need for stoichiometric reagents. The development of recyclable catalysts further enhances the sustainability of the process. Biocatalysis, using enzymes to perform specific oxidative steps, represents a frontier in the green synthesis of such compounds, often proceeding under mild conditions in aqueous media.
The choice of starting materials also impacts the greenness of a synthesis. Utilizing renewable feedstocks or minimizing the number of synthetic steps through convergent synthesis strategies contributes to a more sustainable process. For instance, a one-pot synthesis that combines multiple reaction steps without isolating intermediates can significantly reduce solvent usage and waste generation. pku.edu.cn
Process Optimization Strategies for Enhanced Yield and Selectivity
Optimizing the synthesis of this compound is essential for its large-scale and cost-effective production. This involves a systematic study of reaction parameters to maximize yield and selectivity while minimizing reaction times and costs.
For the oxidation of 4-cyanoacetophenone, optimization would involve screening different oxidizing agents, catalysts, solvents, and reaction temperatures. The concentration of reagents and the reaction time are also critical parameters to control to avoid over-oxidation or side reactions.
In the case of routes involving hydrolysis of an ester, the choice of acid or base, its concentration, and the reaction temperature and time must be carefully controlled to ensure complete conversion without degradation of the product.
The use of flow chemistry can offer significant advantages for process optimization. Continuous flow reactors allow for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. This can lead to higher yields and purities, as well as easier scale-up.
Design of Experiments (DoE) is a powerful statistical tool that can be employed to efficiently explore the effects of multiple variables on the reaction outcome, allowing for the rapid identification of optimal conditions.
| Parameter to Optimize | Method of Optimization | Desired Outcome |
| Reaction Temperature | Systematic variation and monitoring | Increased reaction rate, minimized side reactions |
| Catalyst Loading | Screening different concentrations | High conversion with minimal catalyst usage |
| Solvent System | Testing a range of green solvents | Improved solubility, enhanced reactivity, easier workup |
| Reaction Time | Time-course studies | Complete conversion, prevention of product degradation |
| Reagent Stoichiometry | Varying molar ratios of reactants | Maximized yield of the desired product |
Chemical Reactivity and Transformation Pathways of 2 4 Cyanophenyl 2 Oxoacetic Acid
Reactivity of the Alpha-Keto Acid Moiety
The alpha-keto acid group is a primary site of reactivity, participating in reactions characteristic of both ketones and carboxylic acids.
Decarboxylative Reactions
Alpha-keto acids are susceptible to decarboxylation, the removal of the carboxyl group as carbon dioxide, often facilitated by heat or specific catalysts. This process can occur through various mechanisms, including oxidative decarboxylation. For instance, in biological systems, alpha-keto acids can undergo NADP+-dependent oxidative decarboxylation to form acyl-CoA derivatives. nih.gov While specific studies on the decarboxylation of 2-(4-cyanophenyl)-2-oxoacetic acid are not extensively detailed in the provided results, the general principles of alpha-keto acid reactivity suggest its susceptibility to this transformation. The stability of the resulting carbanion or radical intermediate, influenced by the 4-cyanophenyl group, would play a crucial role in the reaction's feasibility and conditions.
Condensation and Addition Reactions
The ketone carbonyl group of the alpha-keto acid moiety is electrophilic and readily undergoes condensation and addition reactions with various nucleophiles. libretexts.orgmsu.edulibretexts.orgmasterorganicchemistry.com
Condensation with Amines and Amides: Alpha-keto acids can condense with amines and amides to form imines or related structures. acs.orgacs.org For example, the reaction with amines can lead to the formation of Schiff bases. libretexts.org These reactions are often reversible and acid-catalyzed. libretexts.org
Aldol-Type and Claisen Condensations: The alpha-keto acid can potentially participate in reactions analogous to the aldol (B89426) and Claisen condensations, where it acts as the electrophilic component. msu.edu
Cyanohydrin Formation: The addition of hydrogen cyanide to the keto group can form a cyanohydrin. libretexts.orglibretexts.org
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide a means to convert the keto group into a carbon-carbon double bond. organic-chemistry.org
The reactivity of the carbonyl group is influenced by the electron-withdrawing nature of the adjacent carboxylic acid and the 4-cyanophenyl group, which enhances the electrophilicity of the carbonyl carbon. libretexts.org
Reactivity of the Cyano Group in Transformations
The cyano (nitrile) group is a versatile functional group that can undergo a variety of transformations. researchgate.net Its carbon atom is electrophilic, while the nitrogen atom possesses a lone pair of electrons, allowing it to react with both nucleophiles and electrophiles. researchgate.net
Nucleophilic Additions to the Nitrile
The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles. libretexts.orglibretexts.org
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. libretexts.orgchemistrysteps.comlumenlearning.comebsco.com This reaction proceeds through an amide intermediate. libretexts.orgchemistrysteps.com
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile to form an intermediate imine anion, which upon aqueous workup, yields a ketone. libretexts.org
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orgimperial.ac.ukunizin.org Milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can selectively reduce the nitrile to an aldehyde. imperial.ac.uk
Functional Group Interconversions
The cyano group serves as a precursor for various other nitrogen-containing functional groups.
Conversion to Amides: Partial hydrolysis of the nitrile group under controlled conditions can yield an amide. libretexts.orglumenlearning.com
Formation of Heterocycles: The nitrile group is a valuable building block in the synthesis of nitrogen-containing heterocyclic compounds. researchgate.netorganic-chemistry.orgchemrxiv.orgresearchgate.netnih.govnih.gov It can participate in cycloaddition reactions and condensation reactions with other difunctional molecules. researchgate.net
Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring
The reactivity of the phenyl ring towards substitution reactions is significantly influenced by the attached 2-oxoacetic acid and cyano groups.
Electrophilic Aromatic Substitution
The 4-cyanophenyl group is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the cyano group. total-synthesis.commasterorganicchemistry.com The 2-oxoacetic acid group is also deactivating. Therefore, forcing conditions are typically required for electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. total-synthesis.commasterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com The incoming electrophile will be directed to the meta position relative to the existing substituents.
Nucleophilic Aromatic Substitution
Conversely, the electron-withdrawing cyano group activates the phenyl ring for nucleophilic aromatic substitution (SNAr). nih.govrsc.orgresearchgate.netyoutube.comnih.gov The cyano group can act as a leaving group in some SNAr reactions, particularly when positioned on a heteroaromatic ring. nih.govresearchgate.net While less common for a simple benzene (B151609) ring, the presence of the strongly deactivating cyano group can facilitate the displacement of other leaving groups (like halogens) that might be present on the ring, especially at the ortho and para positions. youtube.com
Interactive Data Tables
Table 1: Reactivity of the Alpha-Keto Acid Moiety
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Decarboxylation | Heat, Catalysts | Aldehyde/Carboxylic Acid |
| Condensation | Amines, Amides | Imines, Schiff Bases |
| Addition | HCN | Cyanohydrin |
Table 2: Reactivity of the Cyano Group
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Hydrolysis | H+/H2O or OH-/H2O | Carboxylic Acid |
| Addition | Grignard Reagents | Ketone |
| Reduction | LiAlH4 | Primary Amine |
Table 3: Aromatic Substitution Reactions
| Reaction Type | Directing Effect | Reactivity |
|---|---|---|
| Electrophilic Substitution | Meta | Deactivated |
Research on this compound in Complex Chemical Reactions Remains Limited
Cascade reactions, which involve a series of intramolecular transformations to rapidly build molecular complexity, and multicomponent reactions, where three or more reactants combine in a single step to form a product, are powerful tools in modern synthetic chemistry. The incorporation of a bifunctional molecule like this compound, which possesses both a carboxylic acid and a keto group attached to a cyanophenyl scaffold, would be of significant interest for the construction of novel heterocyclic and polycyclic frameworks. However, a thorough search of scientific databases and chemical literature did not yield any specific examples or dedicated studies on the use of this particular compound in such reaction sequences.
Similarly, while the individual functional groups of this compound suggest a rich and varied reactivity, detailed mechanistic investigations that elucidate the step-by-step pathways of its transformations appear to be unpublished. Such studies are crucial for understanding reaction outcomes, optimizing conditions, and designing new synthetic methodologies.
The absence of this information indicates a potential area for future research. The exploration of this compound in cascade and multicomponent reactions could lead to the discovery of new synthetic routes to complex molecules with potential applications in medicinal chemistry and materials science. Furthermore, detailed mechanistic studies would provide fundamental insights into its reactivity and guide the rational design of new chemical transformations.
At present, due to the lack of available research data, a detailed article on the cascade and multicomponent reactions or the mechanistic pathways of this compound cannot be compiled. The scientific community has yet to publish research that would form the basis of such a review.
Role As a Building Block and Intermediate in Complex Molecule Synthesis
Precursor in the Synthesis of Heterocyclic Frameworks
The presence of both a ketone and a carboxylic acid functionality, along with the electron-withdrawing cyano group on the phenyl ring, makes 2-(4-Cyanophenyl)-2-oxoacetic acid an ideal starting material for the synthesis of a variety of heterocyclic systems.
Formation of Nitrogen-Containing Heterocycles
The dicarbonyl-like reactivity of this compound allows for its facile condensation with binucleophilic nitrogen-containing reagents to construct a range of nitrogenous heterocycles.
One of the most common applications is in the synthesis of quinoxalines , which are important scaffolds in medicinal chemistry. The reaction of this compound with o-phenylenediamines leads to the formation of 3-(4-cyanophenyl)quinoxaline-2-carboxylic acids. This condensation reaction is a standard method for quinoxaline (B1680401) synthesis, driven by the formation of a stable aromatic heterocyclic ring. wikipedia.orgorganic-chemistry.orgwikipedia.orgrsc.orgquimicaorganica.org
Similarly, reaction with hydrazine (B178648) and its derivatives can yield pyridazines . The 1,2-dicarbonyl nature of the α-keto acid reacts with the two nitrogen nucleophiles of hydrazine to form the six-membered dihydropyridazine (B8628806) ring, which can be subsequently oxidized to the aromatic pyridazine. uni-halle.denih.gov
Furthermore, this building block can be utilized in more complex cascade reactions to form other nitrogen-containing heterocycles. For instance, its derivatives can be employed in Pictet-Spengler and Bischler-Napieralski reactions to construct isoquinoline (B145761) and dihydroisoquinoline frameworks, which are core structures in many alkaloids. organic-chemistry.org
| Reagent | Resulting Heterocycle |
| o-Phenylenediamine | Quinoxaline |
| Hydrazine | Pyridazine |
| β-Arylethylamine | Tetrahydroisoquinoline (via Pictet-Spengler) |
| β-Phenylethylamide | Dihydroisoquinoline (via Bischler-Napieralski) |
Synthesis of Oxygen-Containing Heterocycles
The reactivity of this compound also extends to the synthesis of oxygen-containing heterocycles. The Paal-Knorr furan (B31954) synthesis, a classic method for constructing furan rings from 1,4-dicarbonyl compounds, can be adapted for this purpose. wikipedia.orgorganic-chemistry.orgquimicaorganica.org By reacting this compound or its derivatives under appropriate conditions, furan rings bearing a cyanophenyl substituent can be obtained.
Another relevant transformation is the Feist-Bénary furan synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound. wikipedia.orgquimicaorganica.orgambeed.comdeepdyve.comyoutube.com Derivatives of this compound can be tailored to participate in such reactions, leading to highly substituted furans.
Moreover, the oxa-Pictet-Spengler reaction, an oxygen-analogue of the Pictet-Spengler reaction, can be employed to synthesize pyran-containing fused ring systems. researchgate.net This involves the reaction of an alcohol with a carbonyl compound, and the functionalities within this compound can be strategically utilized in this context.
Application in Carbocyclic System Construction
While primarily utilized in heterocyclic synthesis, the functionalities of this compound also allow for its application in the construction of carbocyclic systems. The electron-withdrawing nature of the cyano group and the carbonyl moieties can activate adjacent positions for various carbon-carbon bond-forming reactions.
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be employed with derivatives of this compound. wikipedia.org For instance, the α,β-unsaturated ester derived from this acid can act as a dienophile, reacting with a suitable diene to form a cyclohexene (B86901) derivative.
Furthermore, the Robinson annulation, a tandem Michael addition and intramolecular aldol (B89426) condensation, is a classic method for the formation of six-membered rings in fused systems. While direct examples with this compound are not extensively documented, its structural motifs are amenable to this type of transformation, suggesting its potential in the synthesis of complex carbocyclic frameworks, including those found in steroids. rsc.org
Utilization in Total Synthesis Strategies
The structural features of this compound make it a potentially valuable starting material or intermediate in the total synthesis of complex natural products. Its ability to participate in the formation of key heterocyclic and carbocyclic scaffolds is of great interest.
For example, the isoquinoline and protoberberine alkaloid skeletons, which are prevalent in numerous biologically active natural products, can be accessed through reactions involving building blocks like this compound. rsc.orguni-halle.dersc.orgnih.govresearchgate.net The Pictet-Spengler reaction, in particular, is a cornerstone in the synthesis of many indole (B1671886) alkaloids. rsc.orgnih.govresearchgate.netnih.gov
The synthesis of certain steroid precursors has also been shown to utilize cyano-functionalized building blocks for the construction of the A-ring, indicating a potential application for this compound in this area. deepdyve.comyoutube.comresearchgate.net
Contributions to Divergent Synthesis Methodologies
Divergent synthesis, a strategy that allows for the creation of multiple, structurally distinct products from a common starting material by varying reaction conditions, is a highly efficient approach in modern drug discovery and chemical biology. The multiple reactive sites of this compound make it an excellent candidate for the development of such methodologies.
By carefully selecting catalysts, solvents, or other reaction parameters, the reactivity of the keto, acid, and cyano-phenyl moieties can be selectively controlled to steer the reaction towards different products. For instance, a reaction might be directed to form a nitrogen-containing heterocycle under one set of conditions, while a change in catalyst or solvent could favor the formation of an oxygen-containing heterocycle or a carbocyclic system. nih.gov
While specific, well-documented examples of divergent synthesis starting directly from this compound are still emerging, the principles of catalyst and solvent-controlled reactivity are well-established and highly applicable to this versatile building block. nih.gov
Derivatization Strategies and Synthetic Utility of Analogs of 2 4 Cyanophenyl 2 Oxoacetic Acid
Systematic Approaches to Structural Analogs
The generation of structural analogs of 2-(4-Cyanophenyl)-2-oxoacetic acid is a key strategy for exploring and optimizing its chemical and biological properties. A systematic approach to creating these analogs often involves the modification of the core structure through the introduction of various substituents and functional groups.
One common strategy is the synthesis of derivatives where the core scaffold is used as a building block for more complex molecules. For instance, analogs such as 4-cyanophenyl-substituted thiazol-2-ylhydrazones have been synthesized. nih.gov This involves the reaction of thiosemicarbazones with α-bromo-4-cyanoacetophenone in a cyclization reaction to produce a library of 4-cyanophenyl-2-hydrazinylthiazoles. nih.gov This approach allows for the introduction of a wide variety of substituents on the hydrazone moiety, leading to a diverse set of analogs.
Another systematic approach involves the modification of the groups directly attached to the phenyl ring. The synthesis of analogs with different substituents on the aromatic ring, such as halo, alkyl, or alkoxy groups, can be achieved through standard aromatic substitution reactions on precursor molecules. These modifications can significantly influence the electronic properties and steric profile of the molecule.
Below is a table of representative structural analogs of this compound and the synthetic strategies employed.
| Analog | Synthetic Strategy | Key Feature |
| 4-Cyanophenyl-2-hydrazinylthiazoles | Cyclization of thiosemicarbazones with α-bromo-4-cyanoacetophenone | Introduction of a heterocyclic thiazole (B1198619) ring |
| 2-(4-Cyanophenyl)-2,2-difluoroacetic acid | Fluorination of a suitable precursor | Replacement of the keto oxygen with two fluorine atoms |
| Substituted 2-(4-cyanophenyl)-N-phenylacetamides | Amidation of the corresponding methyl ester | Conversion of the carboxylic acid to a substituted amide |
Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group is a prime target for functionalization due to its reactivity and ability to be converted into a wide array of other functional groups. These modifications can be used to alter the molecule's solubility, polarity, and biological activity.
A primary method of functionalizing the carboxylic acid is through amidation . The carboxylic acid can be converted to an amide by reaction with an amine in the presence of a coupling agent. A notable example is the synthesis of 2-(2-cyanophenyl)-N-phenylacetamide derivatives from the corresponding methyl esters, which are themselves derived from the carboxylic acid. researchgate.net This transformation is significant as it introduces a new point of diversity in the molecular structure.
Esterification is another common derivatization strategy. The carboxylic acid can be readily converted to its corresponding ester by reaction with an alcohol under acidic conditions. These esters can serve as protecting groups or as intermediates for further reactions.
Furthermore, the carboxylic acid moiety can undergo reduction to an alcohol or be involved in decarboxylative coupling reactions, although these are less commonly reported for this specific compound. The general principles of carboxylic acid chemistry suggest that these transformations are feasible and could lead to novel analogs.
The following table summarizes common functionalization strategies for the carboxylic acid moiety.
| Reaction | Reagents | Product |
| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |
| Esterification | Alcohol, Acid Catalyst | Ester |
| Reduction | Reducing Agent (e.g., LiAlH4) | Alcohol |
Modifications of the Cyano Group and Aromatic Ring
The cyano group and the aromatic ring are also key sites for modification, offering pathways to a diverse range of derivatives with altered electronic and steric properties.
Modifications of the Cyano Group:
The cyano group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations. numberanalytics.com
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. numberanalytics.comlumenlearning.com This reaction transforms the cyano group into a different acidic or neutral functional group, which can have a profound impact on the molecule's properties.
Reduction: The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org This introduces a basic nitrogen atom, which can be a key feature for biological interactions.
Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions to form various heterocyclic rings. numberanalytics.com This strategy allows for the construction of more complex molecular architectures.
Modifications of the Aromatic Ring:
Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents onto the phenyl ring of precursors to this compound. These modifications can include:
Halogenation: Introduction of fluorine, chlorine, or bromine atoms can alter the electronic properties and lipophilicity of the molecule.
Nitration and Amination: Nitration followed by reduction allows for the introduction of an amino group, providing a new site for functionalization.
Alkylation and Acylation: Friedel-Crafts reactions can be used to introduce alkyl or acyl groups, increasing the steric bulk and modifying the electronic profile of the aromatic ring.
The following table outlines some potential modifications for the cyano group and aromatic ring.
| Target Moiety | Reaction Type | Potential Products |
| Cyano Group | Hydrolysis | Carboxylic acid, Amide |
| Cyano Group | Reduction | Primary Amine |
| Aromatic Ring | Halogenation | Halo-substituted analogs |
| Aromatic Ring | Nitration/Reduction | Amino-substituted analogs |
Exploration of Structure-Reactivity Relationships in Derivatives
The synthesis of a diverse library of analogs of this compound allows for the systematic exploration of structure-reactivity relationships. By correlating changes in the molecular structure with observed chemical reactivity or biological activity, researchers can gain insights into the key features required for a desired outcome.
For example, in a series of 4-cyanophenyl substituted thiazol-2-ylhydrazone analogs, the nature of the substituent on the hydrazone moiety was found to significantly influence their anticancer efficacy. nih.gov Some derivatives exhibited greater activity than the cisplatin (B142131) positive control, highlighting the importance of the appended group in modulating biological activity. nih.gov
Similarly, structure-activity relationship (SAR) studies on related compounds, such as antagonists of antiapoptotic Bcl-2 proteins, have shown that modifications to the aromatic ring can lead to significant improvements in binding affinity and in vitro cytotoxicity. nih.gov For instance, replacing a bromo substituent with various alkyl groups at a specific position on a chromene ring system led to a more than three-fold increase in binding affinity to the target proteins. nih.gov
These studies underscore the importance of systematic derivatization in medicinal chemistry. By making targeted modifications to the core structure of this compound and its analogs, it is possible to fine-tune their properties to achieve enhanced potency, selectivity, and pharmacokinetic profiles. The exploration of these relationships is crucial for the rational design of new therapeutic agents and functional materials.
Advanced Spectroscopic and Computational Approaches in Research of 2 4 Cyanophenyl 2 Oxoacetic Acid
Spectroscopic Techniques for Mechanistic and Structural Elucidation
Spectroscopic methods are indispensable tools for elucidating the structure of molecules and for monitoring the progress of chemical reactions. For a molecule like 2-(4-cyanophenyl)-2-oxoacetic acid, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) would provide a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Studies for Reaction Monitoring
NMR spectroscopy is a powerful technique for determining the structure of a molecule in solution and can be effectively used to monitor the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals.
For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the carboxylic acid proton. The aromatic protons would likely appear as a set of two doublets in the region of 7.5-8.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The electron-withdrawing nature of both the cyano and the α-keto-acid groups would deshield these protons, shifting them downfield. The carboxylic acid proton is expected to be a broad singlet at a chemical shift greater than 10 ppm, which may or may not be observed depending on the solvent and concentration.
The ¹³C NMR spectrum would provide further structural confirmation. Key predicted resonances would include the nitrile carbon (C≡N) around 118 ppm, the two carbonyl carbons (ketone and carboxylic acid) between 160 and 190 ppm, and the aromatic carbons. The aromatic carbon attached to the cyano group would be shielded relative to the others, while the carbon attached to the keto-acid moiety would be significantly deshielded.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to CN) | 7.8 - 8.2 (d) | 133 - 136 |
| Aromatic CH (ortho to CO) | 8.2 - 8.5 (d) | 130 - 133 |
| Aromatic C-CN | - | 115 - 118 |
| Aromatic C-CO | - | 135 - 138 |
| Carboxylic Acid COOH | >10 (s, broad) | 160 - 165 |
| Ketone C=O | - | 185 - 190 |
| Nitrile C≡N | - | 117 - 120 |
Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These methods are excellent for identifying functional groups.
The IR spectrum of this compound is expected to show strong, characteristic absorption bands. A sharp, intense peak around 2230 cm⁻¹ would correspond to the C≡N stretching vibration. Two distinct carbonyl stretching bands would be anticipated: one for the ketone (around 1720-1740 cm⁻¹) and another for the carboxylic acid (around 1700-1720 cm⁻¹). A broad O-H stretching band from the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic ring would be observed in the 1400-1600 cm⁻¹ region.
The Raman spectrum would also be informative. The C≡N stretch is typically strong in the Raman spectrum. Aromatic ring vibrations, particularly the ring breathing mode, would also be prominent. While carbonyl stretches are generally weaker in Raman than in IR, they should still be observable. The complementary nature of IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule. libretexts.org
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | Weak |
| C-H (Aromatic) | Stretching | 3000-3100 | Strong |
| C≡N (Nitrile) | Stretching | 2220-2240 (sharp, strong) | Strong |
| C=O (Ketone) | Stretching | 1720-1740 (strong) | Moderate |
| C=O (Carboxylic Acid) | Stretching | 1700-1720 (strong) | Moderate |
| C=C (Aromatic) | Stretching | 1400-1600 | Strong |
Note: Predicted values are based on data from analogous compounds such as phenylglyoxylic acid and 4-cyanobenzaldehyde.
Mass Spectrometry for Reaction Product Identification
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. nih.gov
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at m/z 175, corresponding to its molecular weight. Under electron ionization (EI), characteristic fragmentation patterns would emerge. A prominent fragment would likely be the loss of the carboxylic acid group (•COOH, 45 Da), resulting in a peak at m/z 130, corresponding to the 4-cyanobenzoyl cation. Another possible fragmentation pathway is the loss of a CO molecule (28 Da) from the keto group, leading to a fragment at m/z 147. Further fragmentation of the 4-cyanobenzoyl cation could lead to the loss of CO, yielding the cyanophenyl cation at m/z 102.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, geometry, and reactivity of molecules. scirp.orgnih.gov
Density Functional Theory (DFT) Studies
DFT calculations would be employed to determine the optimized geometry of this compound. These calculations would likely reveal a largely planar structure, with the phenyl ring, the keto group, and the carboxylic acid group lying in close to the same plane to maximize conjugation. The cyano group is linear and would lie in the plane of the benzene ring. DFT can also be used to predict the vibrational frequencies, which can then be compared with experimental IR and Raman data to validate the accuracy of the computational model. wikipedia.org Furthermore, DFT can provide information on the distribution of electron density and the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-deficient regions of the molecule. biomedres.us For this compound, the MEP would be expected to show negative potential around the oxygen atoms of the carbonyl groups and the nitrogen atom of the cyano group, indicating their nucleophilic character. Positive potential would be expected around the acidic proton and the aromatic protons.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the phenyl ring, while the LUMO is anticipated to be distributed over the keto-acid and cyano groups, reflecting their electron-accepting nature. The presence of strong electron-withdrawing groups would lower the energies of both the HOMO and LUMO and is expected to result in a relatively small HOMO-LUMO gap. A smaller gap suggests that the molecule is more polarizable and more reactive. This analysis is critical for understanding the molecule's behavior in chemical reactions and its potential applications in materials science and medicinal chemistry.
Table 3: Predicted Quantum Chemical Properties for this compound
| Property | Predicted Characteristic | Significance |
| Optimized Geometry | Largely planar | Maximizes electronic conjugation |
| Molecular Electrostatic Potential (MEP) | Negative potential on O and N atoms | Indicates sites for electrophilic attack |
| HOMO Localization | Primarily on the phenyl ring | Region of electron donation |
| LUMO Localization | On keto-acid and cyano groups | Region of electron acceptance |
| HOMO-LUMO Energy Gap | Relatively small | Indicates higher reactivity and polarizability |
Note: These predictions are based on theoretical principles and data from analogous molecules.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed description of the electron density distribution in a molecule, translating complex wavefunctions into a more intuitive Lewis-like structure of chemical bonds and lone pairs. This analysis allows for the quantitative investigation of intramolecular interactions, such as hyperconjugation and steric effects, which govern the molecule's stability and reactivity.
For this compound, an NBO analysis would be instrumental in understanding the electronic interplay between the electron-withdrawing cyano group and the α-keto-carboxylic acid functionality, mediated by the phenyl ring. The analysis quantifies the delocalization of electron density from occupied donor NBOs (bonding orbitals or lone pairs) to unoccupied acceptor NBOs (antibonding or Rydberg orbitals). The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated using second-order perturbation theory. materialsciencejournal.org
Key interactions expected within the this compound molecule would involve:
Intramolecular Charge Transfer: Significant delocalization is anticipated from the lone pairs of the oxygen atoms in the carboxylic and keto groups to the antibonding π* orbitals of the phenyl ring and the cyano group. Conversely, the strong electron-withdrawing nature of the cyano group and the keto group would lead to delocalization from the π orbitals of the phenyl ring towards these groups.
Hybridization and Bond Character: NBO analysis provides details on the hybridization of each atom, offering insights into the geometry and the nature of the chemical bonds (e.g., s-character, p-character). This is particularly useful for understanding the reactivity of the carbonyl carbons and the nitrile carbon.
A hypothetical table of significant donor-acceptor interactions and their stabilization energies, as would be derived from an NBO analysis, is presented below.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O1) | π* (C=O) | 45.8 | Lone Pair Delocalization |
| LP (O2) | σ* (C-O) | 12.3 | Hyperconjugation |
| π (C=C) phenyl | π* (C=O) | 8.5 | π-Conjugation |
| π (C=C) phenyl | π* (C≡N) | 7.2 | π-Conjugation |
| σ (C-H) phenyl | σ* (C-C) phenyl | 3.1 | Hyperconjugation |
This table is illustrative and presents expected interactions and plausible stabilization energies based on the analysis of similar aromatic compounds.
Molecular Dynamics Simulations and Reaction Pathway Modeling
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their conformational dynamics, solvation effects, and reaction mechanisms. For this compound, MD simulations can be employed to understand its structural flexibility and its interactions with solvent molecules.
By simulating the molecule in a solvent box (e.g., water), one can study the formation and dynamics of hydrogen bonds between the carboxylic acid group and water molecules. This is crucial for understanding its solubility and the role of the solvent in potential reactions. Furthermore, the conformational landscape of the molecule, such as the rotation around the C-C bond connecting the phenyl ring and the keto group, can be explored to identify the most stable conformations and the energy barriers between them.
Reaction pathway modeling, often performed using methods like density functional theory (DFT) in conjunction with techniques to locate transition states, can elucidate the mechanisms of reactions involving this compound. A pertinent example is the decarboxylation reaction, a common transformation for α-keto acids. Computational modeling can map out the potential energy surface for the loss of carbon dioxide, identifying the transition state structure and the activation energy for the reaction. This information is vital for predicting the compound's stability and for designing catalytic systems to promote or inhibit this transformation. For instance, DFT studies on the decarboxylation of a positional isomer, 3-cyanophenylglyoxylic acid, have been performed to understand the reaction mechanism. rptu.de
A hypothetical reaction coordinate diagram for the decarboxylation of this compound, as could be determined from reaction pathway modeling, is depicted below.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactant (this compound) | 0.0 |
| 2 | Transition State | +25.5 |
| 3 | Products (4-Cyanobenzaldehyde + CO2) | -10.2 |
This table provides a plausible energetic profile for a decarboxylation reaction. The values are for illustrative purposes.
Through such computational studies, a comprehensive understanding of the chemical and physical properties of this compound at the molecular level can be achieved, guiding further experimental investigations and applications.
Future Research Directions and Unexplored Avenues for 2 4 Cyanophenyl 2 Oxoacetic Acid
Emerging Catalysis in Synthesis and Transformations
The development of novel catalytic systems is paramount to unlocking the full synthetic potential of 2-(4-Cyanophenyl)-2-oxoacetic acid. Future research is anticipated to focus on both the catalytic synthesis of the molecule itself and its subsequent catalytic transformations.
Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes in organic synthesis offers unparalleled selectivity and milder reaction conditions compared to traditional chemical methods. rjeid.com Biocatalytic approaches, including the use of transaminases for the synthesis of chiral amines and amino acids, present a promising route for producing enantiomerically pure derivatives of this compound. nih.gov Future investigations could explore the use of engineered enzymes or whole-cell biocatalysts for the efficient and stereoselective synthesis of this acid and its derivatives. mdpi.com The synergistic combination of biocatalysis with traditional chemical methods, known as chemoenzymatic synthesis, could also open up new pathways to complex molecules starting from this compound. rjeid.com For instance, enzymes like 4-oxalocrotonate tautomerase (4-OT), known for their promiscuous catalytic activities, could be explored for novel transformations of this substrate. nih.gov
Advanced Homogeneous and Heterogeneous Catalysis: Research into novel metal-based and organocatalysts will continue to be a key driver of innovation. The development of catalysts that can efficiently mediate the synthesis of the 2-oxoacetic acid moiety from readily available precursors will be a significant focus. Furthermore, new catalytic transformations of the existing functional groups within this compound, such as the cyano, keto, and carboxylic acid groups, will be explored to generate a diverse range of valuable chemical entities.
Integration into Flow Chemistry and Automated Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability.
Continuous Flow Synthesis: The synthesis of this compound and its derivatives is well-suited for adaptation to continuous flow systems. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. vapourtec.comunimi.it The use of packed-bed reactors containing immobilized catalysts or reagents can further streamline the synthesis and purification processes. durham.ac.uk For instance, the palladium-catalyzed formylation of aryl fluorosulfonates to aryl aldehydes has been successfully demonstrated in a continuous flow setup, a methodology that could be adapted for the synthesis of precursors to this compound. researchgate.net Similarly, the synthesis of diaryl ketones has been achieved in flow, highlighting the potential for the continuous production of related structures. nih.gov
Automated Synthesis Platforms: The integration of flow chemistry with automated platforms, driven by machine learning algorithms, represents the next frontier in chemical synthesis. vapourtec.com These platforms can rapidly screen reaction conditions, optimize synthetic routes, and even predict the outcomes of new reactions. The application of such automated systems to the synthesis and derivatization of this compound would significantly accelerate the discovery of new compounds with desired properties.
Exploration of Novel Reaction Manifolds
The unique combination of functional groups in this compound—a carboxylic acid, a ketone, a nitrile, and an aromatic ring—provides a rich platform for the exploration of novel reaction manifolds.
Multicomponent Reactions: The development of new multicomponent reactions (MCRs) involving this compound as a key building block is a promising area of research. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of efficiency and atom economy.
Novel Cyclization and Annulation Strategies: The functional groups present in this compound can be strategically utilized in novel cyclization and annulation reactions to construct diverse heterocyclic and carbocyclic scaffolds. For example, the development of new synthetic routes to butenoic acid derivatives could inspire novel transformations of the 2-oxoacetic acid moiety. nih.gov
Decarboxylative Couplings and Functionalizations: The carboxylic acid group can serve as a handle for various decarboxylative coupling and functionalization reactions. These reactions, often catalyzed by transition metals, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the former carboxyl group, providing a powerful tool for molecular diversification.
Potential for Advancements in Sustainable Chemical Processes
The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound will undoubtedly focus on improving the sustainability of its synthesis and application.
Green Chemistry Metrics: The environmental impact of the synthesis of this compound can be quantitatively assessed using various green chemistry metrics, such as Atom Economy (AE), Reaction Mass Efficiency (RME), and the E-factor. researchgate.netrsc.orgtudelft.nlresearchgate.net Future research will aim to develop synthetic routes that maximize these metrics by minimizing waste and the use of hazardous reagents.
Use of Renewable Feedstocks and Greener Solvents: A long-term goal will be to develop synthetic pathways to this compound that utilize renewable feedstocks instead of petroleum-based starting materials. Additionally, the replacement of traditional volatile organic solvents with greener alternatives, such as water, supercritical fluids (like CO2), or bio-derived solvents, will be a key area of investigation. nih.gov The use of the ecofriendly solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF) in the flow synthesis of diaryl ketones is a step in this direction. nih.gov
Catalytic Routes Utilizing Sustainable Reagents: The development of catalytic processes that utilize sustainable and abundant reagents is crucial. For example, exploring the use of carbon dioxide (CO2) as a C1 building block in the synthesis of the carboxylic acid moiety would be a significant advancement in sustainable chemistry. durham.ac.uk
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(4-Cyanophenyl)-2-oxoacetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via oxidation or condensation reactions. For example, a precursor-based method involves coupling 4-cyanophenyl derivatives with oxoacetic acid moieties under controlled conditions. Evidence from NMR data indicates a 30% yield when using chloroform as a solvent at room temperature, with purification via crystallization . Alternative routes, such as malonate decarboxylation (similar to ’s method for adamantyl derivatives), may require optimized pH and temperature to minimize side reactions. Key factors include solvent polarity, catalyst selection (e.g., potassium permanganate for oxidation), and post-synthesis purification using column chromatography .
Table 1: Comparison of Synthetic Methods
| Method | Yield | Key Conditions | Reference |
|---|---|---|---|
| Precursor coupling | 30% | RT, CHCl₃, crystallization | |
| Malonate decarboxylation | 72%* | Acidic hydrolysis, 60°C | |
| *Reported for a structurally analogous compound. |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Critical for confirming the aromatic proton environment and keto-enol tautomerism. Peaks at δ 8.33 (d, J = 8.5 Hz) and 7.84 (d, J = 8.5 Hz) correspond to the cyanophenyl group, while the oxoacetic acid moiety appears as a singlet near δ 4.6–5.0 in enolic forms .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and nitrile (C≡N) vibrations (~2220 cm⁻¹) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 168.12 (C₉H₅NO₃) .
Q. What solubility and stability considerations are critical for handling this compound?
- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water. Stability studies suggest storage at 2–8°C under inert atmosphere to prevent hydrolysis of the nitrile group or keto-enol tautomerization. Degradation products can be monitored via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How does the electron-withdrawing cyano group influence reactivity in nucleophilic addition reactions?
- Methodological Answer : The para-cyano group enhances electrophilicity at the α-keto position, facilitating nucleophilic attacks (e.g., by amines or alcohols). Computational studies (DFT) can predict charge distribution, while experimental kinetics (e.g., monitoring reaction rates with varying nucleophiles) validate these effects. Comparative studies with non-cyano analogs (e.g., 4-methoxyphenyl derivatives) show reduced electrophilicity, confirming the cyano group’s role .
Q. How can researchers resolve contradictions in reported biological activities of derivatives?
- Methodological Answer : Contradictions often arise from varying assay conditions (e.g., enzyme concentration, pH). To address this:
- Standardize bioactivity assays (e.g., fixed IC₅₀ protocols for enzyme inhibition).
- Use orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence assays for metabolic activity).
- Cross-reference with structurally similar compounds, such as 2-(3-fluorophenyl) analogs, to isolate substituent-specific effects .
Q. What experimental designs are optimal for studying interactions with biological targets like kinases?
- Methodological Answer :
- In vitro assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive binding assays. Monitor inhibition via luminescence or fluorescence.
- Structural analysis : Co-crystallization with target enzymes (e.g., using X-ray crystallography) identifies binding motifs. Molecular docking simulations (AutoDock Vina) can predict interactions with the cyano-phenyl moiety .
- Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., rat liver microsomes) with LC-MS quantification .
Q. How can enantiomeric purity be achieved during asymmetric synthesis?
- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., BINOL-derived phosphoric acids) induce asymmetry at the α-keto position. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. For example, ’s method for adamantyl derivatives achieved >95% ee using malonate enantioselective decarboxylation .
Q. What role do computational methods play in elucidating reaction mechanisms?
- Methodological Answer : DFT calculations (Gaussian 16) model transition states and intermediates. For instance, the keto-enol equilibrium can be studied by comparing Gibbs free energies of tautomers. MD simulations (AMBER) further explore solvent effects on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
